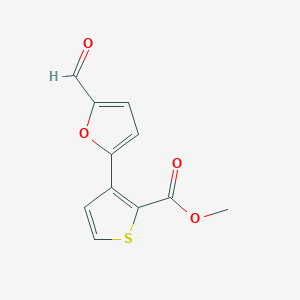

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYUUAQLLIBFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383879 | |

| Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255828-29-6 | |

| Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most common and efficient method to prepare this compound is via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows the selective coupling of a boronic acid or ester derivative of one heterocycle with a halogenated derivative of the other under mild conditions.

-

- A brominated thiophene-2-carboxylate derivative is reacted with a boronic acid or ester of 5-formylfuran-2-yl under palladium catalysis.

- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.

- Bases such as potassium carbonate or cesium carbonate in solvents like toluene, dimethylformamide (DMF), or dioxane are used.

- Reaction temperatures range from 80 to 110 °C over several hours.

-

- High regioselectivity.

- Good to excellent yields (typically 60–90%).

- Compatibility with sensitive functional groups like aldehydes and esters.

Example : Vulcanchem describes the synthesis involving coupling of thiophene and furan derivatives using palladium catalysis, yielding this compound with molecular weight 236.25 g/mol and formula C11H8O4S.

Formylation via Vilsmeier–Haack Reaction

For the introduction of the formyl group at the 5-position of the furan ring, the Vilsmeier–Haack reaction is employed:

- Reagents : Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Conditions : The reaction is typically conducted at 0–80 °C for several hours.

- Mechanism : DMF acts as a formylating agent activated by POCl3, generating an electrophilic iminium intermediate that reacts with the furan ring.

- Yield : Moderate yields (~15% for tri-aldehyde derivatives), but can be improved by alternative methods.

This method is often used in the preparation of multi-aldehyde derivatives but can be adapted for mono-formylation of furan rings linked to thiophene moieties.

Lithiation and Subsequent Formylation

An alternative to Vilsmeier–Haack is lithiation of the thiophene or furan ring followed by electrophilic formylation:

- Procedure :

- Lithiation of the brominated thiophene derivative using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature.

- Reaction of the lithio intermediate with DMF to introduce the formyl group.

- Advantages :

- Higher yields (up to 63% reported for tri-aldehyde derivatives).

- More controlled regioselectivity.

- Example : The tri-bromo compound was treated with n-BuLi and then reacted with N-formylpiperidine in dry benzene at 60 °C to improve yield from 15% to 63%.

Esterification and Protection Strategies

- Esterification of carboxylic acid precursors is commonly performed using methanol and catalytic sulfuric acid to obtain methyl esters.

- Protective groups such as ethoxycarbonyl or butoxycarbonyl are used to stabilize amino or carboxyl groups during multi-step syntheses, preventing side reactions like decarboxylation.

- Hydrolysis and deprotection steps are carefully controlled, often performed in “one-pot” procedures to minimize decomposition and maximize product stability.

Detailed Research Findings and Data

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd catalyst, K2CO3, toluene/DMF, 80-110 °C | 60–90 | Efficient coupling of bromothiophene and furan boronic acid derivatives |

| Vilsmeier–Haack formylation | POCl3, DMF, 0–80 °C, 10 h | ~15 | Used for aldehyde introduction; moderate yield; better for multi-aldehyde derivatives |

| Lithiation + formylation | n-BuLi or LDA, DMF, dry benzene, 60 °C | ~63 | Improved yield over Vilsmeier–Haack; regioselective formylation |

| Esterification | Methanol, catalytic H2SO4 | >90 | Conversion of carboxylic acids to methyl esters |

| Protective group strategies | Ethoxycarbonyl, butoxycarbonyl groups | N/A | Stabilize sensitive groups during synthesis; prevent decarboxylation |

| Hydrolysis & deprotection | Mild acidic/basic conditions | N/A | One-pot procedures improve stability and yield of final product |

Summary and Expert Commentary

The preparation of this compound is best achieved through palladium-catalyzed cross-coupling methods, with Suzuki-Miyaura coupling being the most reliable and widely used technique. The formyl group on the furan ring is introduced either by the classical Vilsmeier–Haack reaction or by lithiation followed by electrophilic formylation, with the latter offering better yields and selectivity.

Esterification and protective group strategies are critical to maintain the integrity of functional groups during multi-step synthesis, especially to avoid decarboxylation or degradation of sensitive moieties.

The synthesis protocols reported in the literature demonstrate the importance of optimizing reaction conditions such as temperature, solvent, catalyst, and protective groups to maximize yield and purity. These methods have been validated in the preparation of related heterocyclic compounds and are adaptable for scale-up in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring, due to the electron-rich nature of the thiophene moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products:

Oxidation: Methyl 3-(5-carboxyfuran-2-yl)thiophene-2-carboxylate.

Reduction: Methyl 3-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan and thiophene derivatives.

Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The formyl and ester groups can participate in nucleophilic and electrophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Differences :

- Electronic effects : Compound 6a (carbazole substituents) exhibits enhanced luminescence due to extended π-conjugation, whereas the formyl-furan hybrid (255828-29-6) prioritizes electrophilic substitution .

- Solubility : Carbazole derivatives (e.g., 6a) are less soluble in polar solvents compared to the formyl-furan analog .

Thiophene Derivatives with Sulfonyl and Amide Modifications

Key Differences :

- Reactivity : Sulfonyl/chloro derivatives (e.g., CAS 79128-71-5) undergo nucleophilic attacks, whereas the formyl-furan compound participates in aldol condensations .

- Biological activity : Trichloroacetamido derivatives show targeted antiparasitic effects, unlike the formyl-furan analog .

Furan-Thiophene Hybrids with Alternative Linkages

Key Differences :

- Conjugation pathways : Malonate-linked hybrids (241488-43-7) exhibit broader absorption spectra than the formyl-furan compound due to extended conjugation .

- Thermal stability : Pyrazolo-thiazole derivatives (263553-82-8) decompose above 200°C, whereas formyl-furan-thiophene analogs lack thermal data .

Biological Activity

Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHOS

- Molecular Weight : 236.24 g/mol

- Melting Point : 118-119°C

- CAS Number : 255828-29-6

The compound features a thiophene ring fused with a furan moiety, which contributes to its unique reactivity and biological interactions .

Biological Activity Overview

-

Antiviral Activity :

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of furan and thiophene have been shown to inhibit viral replication in various models, suggesting that this compound may possess similar activities . -

Anticancer Potential :

The compound's structure suggests potential anticancer activity. Research on related thiophene derivatives indicates selective inhibition of tumor cell proliferation, particularly in T-lymphoma and leukemia cells. The selectivity index (SI) for these compounds can reach values as high as 43, indicating significant potential for targeted cancer therapy . -

Mechanism of Action :

The biological activity is thought to stem from the ability of the compound to interact with specific cellular targets, including enzymes involved in metabolic pathways and signaling cascades. This interaction may disrupt normal cellular functions, leading to apoptosis in cancer cells or inhibition of viral replication .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of thiophene derivatives reported that this compound could serve as a lead compound for developing selective anticancer agents. The research highlighted its efficacy against various tumor cell lines while sparing normal cells, emphasizing its potential as a therapeutic candidate .

Q & A

Basic Questions

Q. What are the common synthetic strategies for introducing formyl and furan substituents onto thiophene-based compounds?

- The formylfuran substituent can be introduced via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or oxidation of pre-installed furan derivatives. For example, furan moieties are often incorporated using nucleophilic substitution or condensation reactions, followed by formylation via Vilsmeier-Haack or other oxidation methods .

- Key steps : (1) Synthesis of the thiophene core with reactive sites (e.g., halogens or amino groups). (2) Functionalization with furan precursors. (3) Oxidation to introduce the formyl group.

Q. How is the ester group in Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate hydrolyzed, and what analytical methods confirm the product?

- Hydrolysis is typically performed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. The reaction is monitored via thin-layer chromatography (TLC) or HPLC .

- Post-hydrolysis, the carboxylic acid product is characterized by ¹H/¹³C NMR (disappearance of ester methyl signals) and FT-IR (appearance of O-H stretches at ~2500-3500 cm⁻¹) .

Q. What are the standard methods for characterizing the electronic effects of substituents on thiophene derivatives?

- Cyclic voltammetry (CV) measures redox potentials to assess electron-withdrawing/donating effects.

- UV-Vis spectroscopy evaluates conjugation length and bandgap modulation caused by substituents like the formylfuran group .

- Computational methods (e.g., DFT calculations ) predict frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. How do electronic effects of the 5-formylfuran substituent influence the thiophene ring’s reactivity in cross-coupling reactions?

- The formyl group is electron-withdrawing , polarizing the thiophene ring and enhancing reactivity toward nucleophilic aromatic substitution. However, it may deactivate the ring in electrophilic reactions.

- Case study : Fluorine substituents (similarly electron-withdrawing) increase reactivity in Suzuki couplings due to reduced electron density at coupling sites .

- Methodological tip : Optimize catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures to balance reactivity and stability .

Q. What strategies resolve conflicting spectroscopic data during characterization of this compound derivatives?

- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and assign regiochemistry.

- X-ray crystallography provides unambiguous structural confirmation, especially for stereoisomers or tautomers .

- High-resolution mass spectrometry (HRMS) verifies molecular formulas when isotopic patterns are ambiguous .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the bioactivity of thiophene-formylfuran derivatives?

- Steps : (1) Synthesize derivatives with varied substituents. (2) Measure biological activity (e.g., IC₅₀ in enzyme assays). (3) Use software (e.g., MOE, Schrödinger) to correlate structural descriptors (logP, H-bond donors) with activity.

- Example : QSAR studies on sulfonamide-thiophene derivatives revealed that electron-withdrawing groups enhance binding to target enzymes .

Q. What are the challenges in optimizing multi-step syntheses of this compound analogs?

- Key issues : Competing side reactions (e.g., over-oxidation of the formyl group), low yields in coupling steps.

- Solutions : (1) Use protecting groups (e.g., acetals for formyl). (2) Optimize solvent polarity (DMF for polar intermediates, THF for non-polar steps). (3) Monitor reactions in real-time with inline IR spectroscopy .

Methodological Notes

- Synthesis : Prioritize regioselective functionalization using directing groups (e.g., esters) to control substitution patterns .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is standard, but preparative HPLC may be needed for polar derivatives .

- Safety : Thiophene derivatives often require handling under inert atmospheres (N₂/Ar) due to air-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.